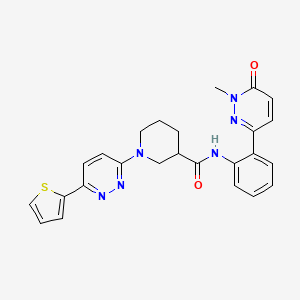

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2S/c1-30-24(32)13-11-20(29-30)18-7-2-3-8-19(18)26-25(33)17-6-4-14-31(16-17)23-12-10-21(27-28-23)22-9-5-15-34-22/h2-3,5,7-13,15,17H,4,6,14,16H2,1H3,(H,26,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXCYJCNXNPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of the compound involves multi-step reactions that typically include the formation of the pyridazine and piperidine rings. The detailed synthetic pathway can be summarized as follows:

- Formation of Pyridazine Derivative : The initial step involves the reaction of hydrazine with a suitable carbonyl compound to form a pyridazine structure.

- Piperidine Formation : Subsequent steps involve cyclization reactions that introduce the piperidine moiety.

- Final Coupling : The final product is obtained through coupling reactions that link the various functional groups present in the molecule.

Biological Activity

The biological activities of this compound have been explored in various studies, indicating its potential as a therapeutic agent. Key activities include:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have demonstrated that compounds containing thiophene and pyridazine moieties possess antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Some derivatives related to this compound have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer effects of similar pyridazine derivatives on human cancer cell lines, showing IC50 values in the micromolar range. |

| Study 2 | Investigated antimicrobial activity against Gram-positive and Gram-negative bacteria, reporting significant inhibition zones compared to control groups. |

| Study 3 | Assessed neuroprotective effects in animal models, indicating reduced oxidative stress markers and improved cognitive function post-treatment. |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : Compounds may interfere with signaling pathways like NF-kB or MAPK, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Uniqueness: The combination of pyridazinone, thiophene, and piperidine-carboxamide distinguishes the target compound from FAAH inhibitors, agrochemicals, and dihydropyridines.

- Hypothetical Applications: Medicinal Chemistry: Pyridazinone cores are associated with kinase inhibition; the thiophene may enhance blood-brain barrier penetration. Agrochemicals: Thiophene’s electron-rich nature could interact with pest-specific enzymes.

- Data Gaps: No direct pharmacological or pesticidal data for the target compound exists in the provided evidence; comparisons remain structural or inferred from analogues.

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide with high yield?

- Methodology : Use multi-step organic synthesis involving coupling reactions between pyridazine and thiophene precursors. Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous protocols for dihydropyridazine derivatives . Purification via column chromatography or preparative HPLC (≥98% purity) is critical, as demonstrated for structurally related carboxamides . Monitor reaction progress using TLC or LC-MS.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign signals for aromatic protons (pyridazine, thiophene) and piperidine carbons, comparing with reference data for similar scaffolds .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion) to confirm empirical formula .

- IR Spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹) .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodology : Conduct in vitro assays against target enzymes (e.g., kinases) or cellular models relevant to pyridazine derivatives’ known bioactivity . Use dose-response curves (IC50 determination) and positive controls (e.g., reference inhibitors). Include solubility testing in DMSO/PBS to ensure compound stability .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation (e.g., overlapping NMR signals)?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations, particularly for crowded aromatic regions .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for proposed tautomers or conformers .

- X-ray Crystallography : If crystals are obtainable, confirm absolute configuration and hydrogen-bonding patterns .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

- Prodrug Design : Modify carboxamide or piperidine moieties with ester/amide prodrug linkages, as seen in fluoroquinolone derivatives .

- Nanoparticle Encapsulation : Use lipid-based carriers to improve permeability, guided by studies on structurally complex heterocycles .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Analog Synthesis : Systematically vary substituents on the pyridazine, thiophene, or piperidine moieties .

- Computational SAR : Perform molecular docking to predict binding modes to target proteins (e.g., using ChemSpider-predicted physicochemical properties) .

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. How to address low reproducibility in multi-step synthesis (e.g., inconsistent yields in coupling reactions)?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to identify critical factors (e.g., reagent stoichiometry, reaction time) affecting yield .

- Continuous Flow Chemistry : Improve reproducibility via automated flow reactors, as demonstrated for diazomethane syntheses .

- Intermediate Characterization : Isolate and validate intermediates (e.g., via LC-MS) to pinpoint failure points .

Q. What advanced analytical approaches identify degradation products or metabolites?

- Methodology :

- LC-HRMS/MS : Profile metabolites in hepatic microsomal assays, focusing on oxidative (e.g., piperidine N-oxidation) or hydrolytic pathways .

- Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.